Cas no 2171366-02-0 (3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid)

3-Cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid is a specialized amino acid derivative featuring a cyclobutyl group and an Fmoc-protected amine. Its structural complexity makes it valuable in peptide synthesis, particularly for introducing constrained cyclobutyl motifs or modifying backbone flexibility. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The methoxypropanamido side chain may enhance solubility or influence conformational properties. This compound is suited for research applications requiring tailored peptide architectures, such as medicinal chemistry or biophysical studies, where precise control over steric and electronic effects is critical. Its synthetic utility lies in its orthogonal protection and modular design.
3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid structure
2171366-02-0 structure
Product name:3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid
CAS No:2171366-02-0
MF:C26H30N2O6
MW:466.526207447052
CID:6388953
PubChem ID:165814857

3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid
    • 3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
    • EN300-1579258
    • 2171366-02-0
    • Inchi: 1S/C26H30N2O6/c1-33-15-23(25(31)27-22(13-24(29)30)16-7-6-8-16)28-26(32)34-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,16,21-23H,6-8,13-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)/t22?,23-/m0/s1
    • InChI Key: DDADSKJCUPRZAC-WCSIJFPASA-N
    • SMILES: OC(CC(C1CCC1)NC([C@H](COC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 114Ų

3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1579258-2.5g
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
2.5g
$5724.0 2023-06-04
Enamine
EN300-1579258-5.0g
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
5g
$8470.0 2023-06-04
Enamine
EN300-1579258-1000mg
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
1000mg
$2921.0 2023-09-24
Enamine
EN300-1579258-250mg
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
250mg
$2687.0 2023-09-24
Enamine
EN300-1579258-10.0g
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
10g
$12560.0 2023-06-04
Enamine
EN300-1579258-1.0g
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
1g
$2921.0 2023-06-04
Enamine
EN300-1579258-2500mg
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
2500mg
$5724.0 2023-09-24
Enamine
EN300-1579258-10000mg
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
10000mg
$12560.0 2023-09-24
Enamine
EN300-1579258-50mg
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
50mg
$2454.0 2023-09-24
Enamine
EN300-1579258-0.5g
3-cyclobutyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]propanoic acid
2171366-02-0
0.5g
$2804.0 2023-06-04

3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid Related Literature

Additional information on 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid

Introduction to 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid (CAS No. 2171366-02-0)

3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid, identified by its CAS number 2171366-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound features a complex structural framework, incorporating a cyclobutyl group, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which collectively contribute to its unique chemical and biological properties.

The molecular structure of 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid exhibits a high degree of stereochemical complexity. The presence of the (2S) configuration at the chiral center enhances its specificity in biological interactions, making it a promising candidate for drug development. The cyclobutyl moiety provides steric hindrance, which can influence binding affinity and metabolic stability, while the methoxy and amide functional groups contribute to solubility and reactivity.

In recent years, there has been growing interest in the development of novel chiral building blocks for peptide mimetics and protease inhibitors. The structural motif of 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid aligns well with this trend. Researchers have leveraged its unique properties to design molecules that target critical biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The Fmoc group, commonly used in solid-phase peptide synthesis, further enhances its utility as a synthetic intermediate.

One of the most compelling aspects of 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid is its potential as a scaffold for drug discovery. Its rigid cyclobutyl ring can stabilize transition states during enzymatic reactions, while the amide bond provides a site for hydrogen bonding interactions. These features make it an attractive candidate for modulating enzyme activity, particularly in cases where precise stereochemical control is essential.

Recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting key enzymes associated with metabolic disorders. For instance, modifications to the fluorenylmethoxycarbonyl group have been explored to enhance bioavailability and reduce off-target effects. These findings highlight the compound's versatility and its potential to serve as a foundation for next-generation therapeutics.

The synthesis of 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid presents both challenges and opportunities. The multi-step synthesis requires careful optimization to ensure high yield and enantiomeric purity. Advanced techniques such as asymmetric catalysis and flow chemistry have been employed to streamline the process. These advancements not only improve efficiency but also open doors for large-scale production.

In conclusion, 3-cyclobutyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidopropanoic acid (CAS No. 2171366-02-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure, stereochemical precision, and synthetic utility position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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